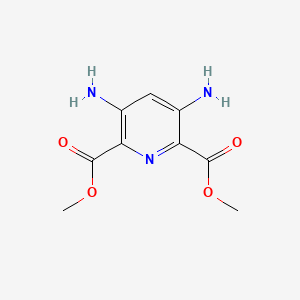
Dimethyl 3,5-diaminopyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,5-diaminopyridine-2,6-dicarboxylate is an organic compound with the molecular formula C₉H₁₁N₃O₄ It is a derivative of pyridine, featuring two amino groups at positions 3 and 5, and two ester groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,5-diaminopyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 3,5-diaminopyridine with dimethyl oxalate under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like sodium methoxide to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,5-diaminopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Dimethyl 3,5-diaminopyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 3,5-diaminopyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the amino groups present in dimethyl 3,5-diaminopyridine-2,6-dicarboxylate, resulting in different chemical properties and reactivity.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Features ethyl ester groups instead of methyl ester groups, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
61830-30-6 |
|---|---|
Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
dimethyl 3,5-diaminopyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-15-8(13)6-4(10)3-5(11)7(12-6)9(14)16-2/h3H,10-11H2,1-2H3 |
InChI Key |
ZNJMWBZTJRSKEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)C(=O)OC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















